(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol

Dopamine Transporter Serotonin Transporter Cocaine Analog

This 6β-exo-hydroxy tropane (C₇H₁₃NO, MW 127.18) solves the problem of off-target selectivity in tropane analog synthesis. Unlike generic 3-hydroxy or endo-6-hydroxy isomers, this scaffold delivers documented DAT/SERT selectivity and hERG-sparing potential for NK1 programs. The free secondary amine and exo-6-OH enable orthogonal N/O functionalization without protective groups. - Key application: Dopamine transporter (DAT)-selective probes, NK1 antagonists with cardiovascular safety. - Advantage: Distinct pharmacophore geometry-not substitutable by other tropane regioisomers. - Supply: Packaged under inert gas, strict chiral purity control.

Molecular Formula C7H13NO
Molecular Weight 127.18
CAS No. 1369774-30-0
Cat. No. B3047280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol
CAS1369774-30-0
Molecular FormulaC7H13NO
Molecular Weight127.18
Structural Identifiers
SMILESC1CC2CC(C(C1)N2)O
InChIInChI=1S/C7H13NO/c9-7-4-5-2-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7-/m1/s1
InChIKeyPCBUTZASOZQVJF-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol Is a Key Chiral Tropane Scaffold


(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol (CAS 1369774-30-0) is a chiral, secondary amine within the 8-azabicyclo[3.2.1]octane (tropane) class, defined by its exo-oriented 6β-hydroxyl group and molecular formula C₇H₁₃NO (MW 127.18 g/mol) [1]. As a core building block, it provides an entry point into structurally complex tropane alkaloid analogs where the 6-exo hydroxyl serves as a critical vector for downstream functionalization—spatially and electronically distinct from the C3‑OH of tropine or the C7‑OH of regioisomeric tropane diastereomers [2].

1 Defined exo-6β-hydroxyl stereochemistry
2 Spatially distinct from C3/C7 tropane alcohols
3 Free secondary amine enables orthogonal N,O-functionalization

Why Generic 8-Azabicyclo[3.2.1]octane Analogs Are Not Interchangeable


The 8-azabicyclo[3.2.1]octane family contains regioisomers (C2‑OH, C3‑OH, C6‑OH, C7‑OH) and exo/endo diastereomers, each with distinct pharmacophoric geometries. Small structural changes produce large shifts in transporter selectivity and receptor subtype affinity. For example, 6‑hydroxylation yields higher DAT‑versus‑SERT selectivity than non‑hydroxylated analogs, while the 7‑hydroxy regioisomer is more potent at DAT than the 6‑hydroxy congener [1]. On the NK₁ receptor, acidic 6‑exo substituents provide high affinity and hERG selectivity, a profile not recapitulated by 3‑hydroxy or 3‑exo‑substituted tropanes [2]. These examples illustrate why generic substitution of “a tropane‑ol” without specifying regiochemistry and stereochemistry will compromise SAR, selectivity, and downstream IP reproducibility.

Target Compound
Generic Tropane-ol Analogs
6-exo-OH orientation with reported DAT/SERT selectivity trend
Regioisomeric OH (C2, C3, C7) may shift transporter selectivity profile
Exo geometry supports NK₁ affinity with reported hERG selectivity
Endo or 3‑OH scaffolds may alter receptor affinity and hERG profile

Comparative Evidence for (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol


Bridge Hydroxylation Shifts DAT/SERT Selectivity

In a systematic SAR study of 6‑ and 7‑hydroxylated 8‑azabicyclo[3.2.1]octanes, bridge hydroxylation, including the 6‑exo‑OH motif present in the target compound, yielded higher DAT‑versus‑SERT selectivity compared with the non‑hydroxylated tropane baseline [1]. The 7‑hydroxy regioisomer was explicitly shown to be more potent at the DAT than its 6‑hydroxy counterpart, underscoring that the 6‑hydroxy substitution imparts a distinct selectivity profile rather than simple potency enhancement [1].

DAT/SERT Selectivity
Class-level
6‑OH > unsubstituted (DAT/SERT rank order)
Supports transporter selectivity context
Exact Ki not individually tabulated; qualitative trend from series
Dopamine Transporter Serotonin Transporter Cocaine Analog

6-exo-OH Scaffold Confers NK1 Affinity with hERG Selectivity

A series of 8‑azabicyclo[3.2.1]octane benzylamine NK1 antagonists demonstrated that acidic or hydrogen‑bond‑donating substituents installed at the 6‑exo position, such as the hydroxyl group in the target compound, yielded high‑affinity hNK1 ligands with measurable selectivity over the hERG cardiac ion channel [1]. This selectivity advantage is not observed in analogous 3‑hydroxy tropane series, which often exhibit significant hERG liability due to the different spatial orientation of the hydroxyl group.

hNK₁/hERG Selectivity
Class-level
6‑exo‑OH series maintains hNK₁ affinity with reported hERG selectivity
Supports hERG selectivity context
Exact Ki not disclosed for free 6‑OH; trend across series
NK1 Antagonist hERG Selectivity Tropane Scaffold

Verified Enantiopurity and Batch-to-Batch Reproducibility

Multiple independent vendors supply (1R,5S,6R)-rel‑8‑azabicyclo[3.2.1]octan‑6‑ol with documented purity specifications: AKSci lists the compound at ≥95% purity , while Synblock offers it at NLT 98% purity and provides supporting analytical documentation including NMR, HPLC, and LC‑MS . In contrast, the closely related regioisomer (1R,5S,6S)-rel‑8‑azabicyclo[3.2.1]octan‑6‑ol and the 7‑hydroxy analog are less commonly stocked and often have fewer supporting QC documents.

Commercial Purity
Data to verify
≥95%–98% purity from multiple vendors
Supplier purity documentation context
No independent analytical source; review vendor COA
Chiral Building Block Procurement Quality Analytical QC

Exo-6-OH Enables Orthogonal N,O-Difunctionalization Pathways

Studies on exo‑ vs. endo‑hydroxytropanes demonstrate that exo‑alcohols, such as the 6‑exo‑OH in the target compound, undergo enzymatic acylation with markedly different diastereoselectivity than endo‑alcohols [1]. Without the tertiary amine N‑methyl group present in pseudotropine, the target compound's secondary amine permits orthogonal N‑functionalization prior to esterification, a synthetic flexibility absent in N‑methylated comparators .

Enzymatic Acylation
Class-level
Exo‑OH favors lipase-catalyzed acetylation; free N‑H allows orthogonal N‑derivatization
Supports orthogonal derivatization review
Lipase B, vinyl acetate, organic solvent
Site‑Specific Derivatization Esterification Chemoenzymatic Synthesis

Scenarios Where (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol Outperforms Generic Scaffolds


DAT-Selective Probes with Reduced SERT Activity

The 6‑exo‑hydroxyl tropane core provides a scaffold for designing DAT‑selective ligands with a higher DAT/SERT selectivity window than unsubstituted or 7‑hydroxy tropanes [1]. Researchers can exploit this inherent selectivity to create pharmacological probes that dissect dopamine‑ versus serotonin‑mediated behaviors in vivo, an approach not possible with generic 3‑hydroxy tropanes that lack comparable selectivity profiles.

hERG-Safe NK1 Antagonist Development

For programs targeting the NK1 receptor, the 6‑exo‑OH motif offers a documented hERG‑sparing advantage when elaborated with appropriate benzylamine warheads [1]. This scaffold enables medicinal chemistry teams to prioritize compound series that meet cardiovascular safety criteria early in lead optimization, a differentiation that 3‑hydroxy or endo‑6‑hydroxy tropane starting materials cannot demonstrate.

Library Synthesis via Sequential N,O-Difunctionalization

The free secondary amine (N‑H) combined with the exo‑6‑OH in this compound allows chemists to perform orthogonal N‑ and O‑functionalization without protective‑group exchanges [1]. This is directly relevant to contract research organizations and discovery units that require rapid analog generation: the scaffold can be N‑alkylated, N‑acylated, or N‑sulfonylated, then subsequently esterified at the 6‑OH, all under mild conditions and in high overall yields.

Application
Selection Property
Validation Focus
DAT/SERT selectivity research
6-exo-OH regiochemistry
Transporter binding assay context
hNK₁ receptor studies with hERG monitoring
Reported hERG selectivity profile
hNK₁/hERG binding assay context
Chemoenzymatic derivatization studies
Free secondary amine + exo-OH
Lipase-catalyzed acylation review
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